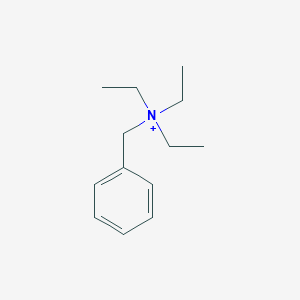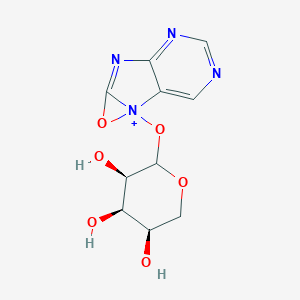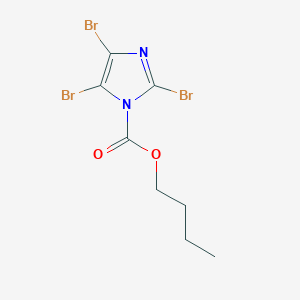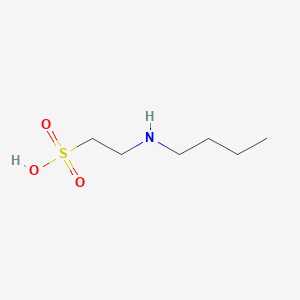
2-(Butylamino)ethanesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)ethanesulphonic acid, also known as taurine, is a naturally occurring amino acid that is widely distributed in animal tissues. It was first isolated from ox bile in 1827 by German chemists Friedrich Tiedemann and Leopold Gmelin. Taurine has numerous physiological functions, including regulating osmotic pressure, modulating neurotransmission, and protecting cells from oxidative stress.
Mécanisme D'action
The exact mechanism of action of 2-(Butylamino)ethanesulphonic acid is not fully understood, but it is thought to modulate ion channels, regulate neurotransmitter release, and act as an antioxidant. Taurine has been shown to interact with various receptors, including GABA-A, glycine, and NMDA receptors. Taurine also regulates calcium homeostasis, which plays a crucial role in many cellular processes.
Effets Biochimiques Et Physiologiques
Taurine has numerous biochemical and physiological effects on the body. Taurine is involved in the regulation of osmotic pressure, which helps to maintain cell volume and prevent cell damage. Taurine also acts as an antioxidant, protecting cells from oxidative stress. Taurine is involved in the regulation of neurotransmission, modulating the activity of various neurotransmitters such as GABA and glutamate. Taurine has also been shown to have a beneficial effect on cardiovascular health by reducing blood pressure and improving lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Taurine has several advantages for lab experiments. Taurine is readily available and relatively inexpensive, making it a popular choice for research. Taurine is also non-toxic and has a low risk of adverse effects, making it a safe choice for animal studies. However, there are also limitations to using 2-(Butylamino)ethanesulphonic acid in lab experiments. Taurine has a short half-life, which can make it difficult to measure its effects over time. Taurine is also a naturally occurring compound, which can make it challenging to isolate its specific effects from other compounds present in the experimental system.
Orientations Futures
There are numerous future directions for 2-(Butylamino)ethanesulphonic acid research. One area of interest is the potential therapeutic effects of 2-(Butylamino)ethanesulphonic acid on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential role of 2-(Butylamino)ethanesulphonic acid in regulating the gut microbiome and its implications for human health. Additionally, there is growing interest in the use of 2-(Butylamino)ethanesulphonic acid as a nutritional supplement, particularly in sports nutrition and energy drinks.
Conclusion
In conclusion, 2-(Butylamino)ethanesulphonic acid is a naturally occurring amino acid with numerous physiological functions and potential therapeutic effects. Taurine has been extensively studied for its beneficial effects on cardiovascular health, neurodegenerative diseases, and other disorders. While there are limitations to using 2-(Butylamino)ethanesulphonic acid in lab experiments, it remains a popular choice for research due to its availability, safety, and low cost. There are numerous future directions for 2-(Butylamino)ethanesulphonic acid research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
Taurine can be synthesized from cysteine in the liver and pancreas through a series of enzymatic reactions. However, 2-(Butylamino)ethanesulphonic acid is also found in various foods, such as meat, fish, and dairy products. Therefore, dietary intake is the primary source of 2-(Butylamino)ethanesulphonic acid for humans.
Applications De Recherche Scientifique
Taurine has been extensively studied for its potential therapeutic effects on various diseases and disorders. For example, 2-(Butylamino)ethanesulphonic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Taurine has also been shown to have a beneficial effect on cardiovascular health by reducing blood pressure and improving lipid metabolism. Furthermore, 2-(Butylamino)ethanesulphonic acid has been investigated as a potential treatment for diabetes, obesity, and liver disease.
Propriétés
Numéro CAS |
17527-07-0 |
|---|---|
Nom du produit |
2-(Butylamino)ethanesulphonic acid |
Formule moléculaire |
C6H15NO3S |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
2-(butylamino)ethanesulfonic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-7-5-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
Clé InChI |
IPRSYPLQDZLFFB-UHFFFAOYSA-N |
SMILES |
CCCCNCCS(=O)(=O)O |
SMILES canonique |
CCCC[NH2+]CCS(=O)(=O)[O-] |
Autres numéros CAS |
17527-07-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




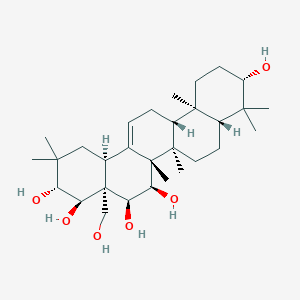
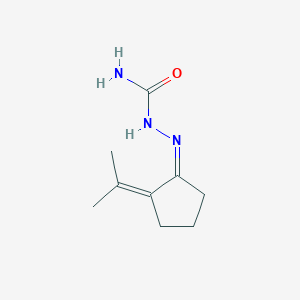
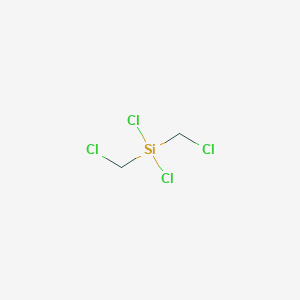
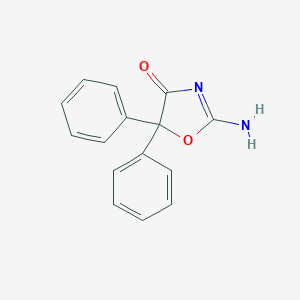
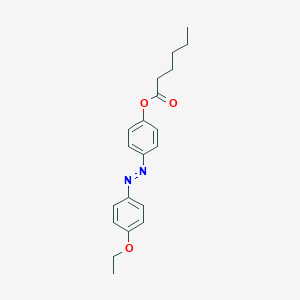
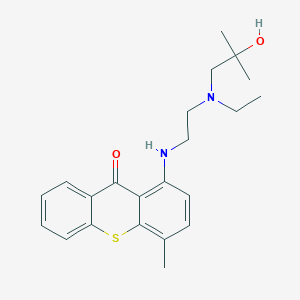
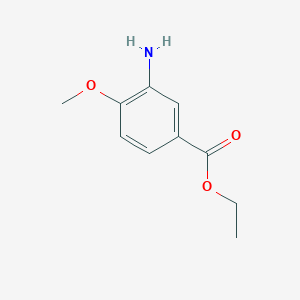
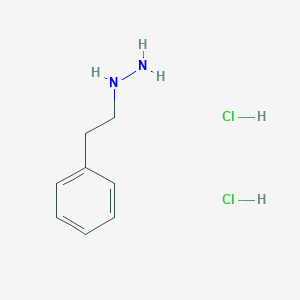
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
